molecular formula C32H26BF4N B2678354 1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate CAS No. 75865-00-8

1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate

Cat. No.: B2678354
CAS No.: 75865-00-8
M. Wt: 511.37
InChI Key: PZVIARKMNPWAAG-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is a complex organic compound that belongs to the class of quinolinium derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The structure of this compound includes a quinolinium core with phenyl and methylphenyl substituents, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate typically involves the direct phenylation of benzoquinoline nitrogen atoms using nucleogenic phenyl cations. This method has been successfully applied to various derivatives of pyridine, quinoline, acridine, and phenanthridine . The nuclear-chemical synthesis is carried out in sealed glass ampoules containing the source of nucleogenic phenyl cations (doubly tritiated benzene), benzo[h]quinoline in a large molar excess, and a stabilizing salt such as potassium tetrafluoroborate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the tetrafluoroborate anion. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(4-methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N.BF4/c1-23-16-19-27(20-17-23)33-31(26-13-6-3-7-14-26)22-30(24-10-4-2-5-11-24)29-21-18-25-12-8-9-15-28(25)32(29)33;2-1(3,4)5/h2-17,19-20,22H,18,21H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVIARKMNPWAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C3=C2C4=CC=CC=C4CC3)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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